molecular formula C6H8N2O3S B2506316 2-Methoxypyridine-3-sulfonamide CAS No. 1566061-98-0

2-Methoxypyridine-3-sulfonamide

Cat. No.: B2506316
CAS No.: 1566061-98-0
M. Wt: 188.2
InChI Key: JNBOIFAMZFTYGE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methoxypyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial enzymes involved in cell proliferation, survival, migration, and metabolism . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and leading to reduced phosphorylation of downstream targets such as AKT .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Additionally, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with PI3K and mTOR enzymes . This binding inhibits the catalytic activity of these enzymes, leading to a decrease in the phosphorylation of AKT, a key downstream effector . The inhibition of AKT phosphorylation results in the suppression of cell survival signals and the induction of apoptotic pathways. Furthermore, the compound may also affect other signaling molecules and pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes leads to alterations in cellular metabolism, including reduced glucose uptake and decreased ATP production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to these proteins, which can affect its localization and accumulation in different cellular compartments . This distribution pattern is crucial for its efficacy and toxicity profiles.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes . The compound may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on its binding interactions and post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxypyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce new functional groups to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methoxypyridine-3-sulfonamide include other sulfonamide derivatives and methoxypyridine compounds. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOIFAMZFTYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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